molecular formula C21H28N2O2 B2676342 N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide CAS No. 2034523-68-5

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B2676342
CAS No.: 2034523-68-5
M. Wt: 340.467
InChI Key: YYWGDWWQULGYEC-UHFFFAOYSA-N
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Description

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. The compound features an adamantane core, which is known for its rigidity and stability, coupled with a phenyl group and a methoxyazetidine moiety. This combination of structural elements imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the adamantane-1-carboxylic acid, which is then coupled with 4-(3-methoxyazetidin-1-yl)aniline through an amide bond formation. The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological macromolecules, while the methoxyazetidine moiety can form hydrogen bonds and other interactions with target proteins. This compound may inhibit or modulate the activity of enzymes or receptors involved in various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-hydroxyazetidin-1-yl)phenyl]adamantane-1-carboxamide
  • N-[4-(3-chloroazetidin-1-yl)phenyl]adamantane-1-carboxamide
  • N-[4-(3-fluoroazetidin-1-yl)phenyl]adamantane-1-carboxamide

Uniqueness

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-25-19-12-23(13-19)18-4-2-17(3-5-18)22-20(24)21-9-14-6-15(10-21)8-16(7-14)11-21/h2-5,14-16,19H,6-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWGDWWQULGYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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